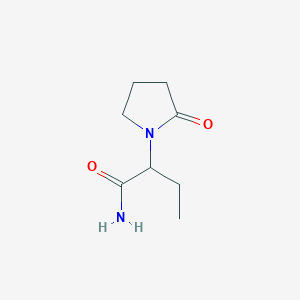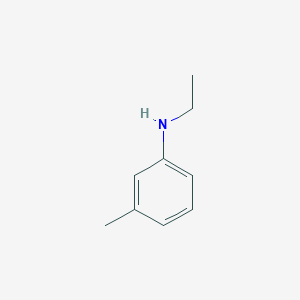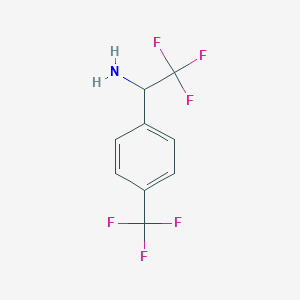
氰酸银
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silver cyanate is an inorganic compound with the chemical formula AgOCN. It is the cyanate salt of silver and appears as a beige to gray powder. This compound is known for its unique crystal structure and its ability to participate in various chemical reactions.
科学研究应用
Silver cyanate has a wide range of applications in scientific research and industry:
Organic Compound Synthesis: It is used as an oxidizing agent and catalyst in organic reactions.
Chemistry: Silver cyanate is employed in the synthesis of various organic compounds, including isocyanates and carbamates.
Biology and Medicine: It is used in the preparation of certain pharmaceuticals and biochemical compounds.
Industry: Silver cyanate is utilized in the production of fertilizers and other industrial chemicals
作用机制
Target of Action
Silver cyanate, a cyanate salt of silver , primarily targets nitrogen atoms in its environment. In its crystalline structure, each silver ion is equidistant from two nitrogen atoms, forming a straight N–Ag–N group . This suggests that nitrogen-containing compounds could be potential targets for silver cyanate.
Mode of Action
The mode of action of silver cyanate involves its interaction with nitrogen atoms. The silver ions in silver cyanate are each coordinated to two nitrogen atoms, resulting in zigzag chains of alternating silver and nitrogen atoms . This unique structure allows silver cyanate to interact with nitrogen-containing compounds in its environment.
Biochemical Pathways
Cyanate, a component of silver cyanate, is known to be toxic to all organisms . Cyanase, an enzyme found in many organisms, converts cyanate to CO2 and NH3 in a bicarbonate-dependent reaction . This suggests that silver cyanate may potentially interfere with this detoxification pathway.
Pharmacokinetics
It’s known that silver cyanate is soluble in ammonia, nitric acid, potassium cyanide, and ammonium hydroxide, but insoluble in alcohol and dilute acids . This solubility profile may influence its bioavailability and distribution within the body.
Action Environment
The action of silver cyanate can be influenced by environmental factors. For instance, its solubility varies depending on the presence of certain substances, such as ammonia or nitric acid . This suggests that the action, efficacy, and stability of silver cyanate could be affected by the chemical composition of its environment.
生化分析
Cellular Effects
Silver cyanate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed that cyanate, including silver cyanate, can inhibit the germination and early seedling growth in plants . This inhibition is likely due to the interference of cyanate with cellular respiration and other metabolic processes. Additionally, silver cyanate’s interaction with cyanases helps mitigate these effects by converting cyanate to less harmful compounds.
Molecular Mechanism
At the molecular level, silver cyanate exerts its effects through binding interactions with biomolecules, particularly enzymes like cyanases. The silver ions in silver cyanate are equidistant from two nitrogen atoms, forming a straight N–Ag–N group . This unique structure allows silver cyanate to interact effectively with cyanases, facilitating the conversion of cyanate to carbon dioxide and ammonia. This enzymatic reaction is essential for detoxifying cyanate and maintaining cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of silver cyanate can change over time. Silver cyanate is relatively stable, but it can degrade under certain conditions, such as exposure to nitric acid, forming silver nitrate, carbon dioxide, and ammonium nitrate . Long-term studies have shown that silver cyanate can have sustained effects on cellular function, particularly in detoxifying cyanate and preventing its accumulation in cells.
Dosage Effects in Animal Models
The effects of silver cyanate vary with different dosages in animal models. At lower doses, silver cyanate can effectively detoxify cyanate without causing significant adverse effects. At higher doses, silver cyanate can exhibit toxic effects, including interference with cellular respiration and metabolic processes . It is crucial to determine the optimal dosage to balance the detoxification benefits with potential toxic effects.
Metabolic Pathways
Silver cyanate is involved in metabolic pathways related to cyanate detoxification. Cyanases play a central role in these pathways by converting cyanate to carbon dioxide and ammonia . This reaction is essential for preventing the accumulation of toxic cyanate in cells and maintaining metabolic balance. Silver cyanate’s interaction with cyanases enhances the efficiency of this detoxification process.
Transport and Distribution
Within cells and tissues, silver cyanate is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of silver cyanate in specific cellular compartments where detoxification processes occur . The efficient transport and distribution of silver cyanate are crucial for its role in detoxifying cyanate and maintaining cellular homeostasis.
Subcellular Localization
Silver cyanate’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The unique structure of silver cyanate allows it to interact with cyanases and other biomolecules within these compartments, facilitating the detoxification of cyanate . This localization is essential for the compound’s activity and function in maintaining cellular health.
准备方法
Synthetic Routes and Reaction Conditions: Silver cyanate can be synthesized through the reaction of potassium cyanate with silver nitrate in an aqueous solution. The reaction is as follows:
AgNO3+KNCO→AgOCN+KNO3
Alternatively, silver cyanate can be prepared by reacting silver nitrate with urea:
AgNO3+CO(NH2)2→AgOCN+NH4NO3
Industrial Production Methods: The industrial production of silver cyanate typically involves the reaction of silver nitrate with potassium cyanate, as it is a straightforward and efficient method to obtain the compound in large quantities .
化学反应分析
Types of Reactions: Silver cyanate undergoes various types of chemical reactions, including:
- Silver cyanate can be oxidized to form silver nitrate, carbon dioxide, and ammonium nitrate when reacted with nitric acid:
Oxidation: AgOCN+2HNO3+H2O→AgNO3+CO2+NH4NO3
Substitution: In substitution reactions, silver cyanate can react with other compounds to form new products. For example, it can react with halides to form silver halides and cyanate salts.
Common Reagents and Conditions:
Nitric Acid: Used in oxidation reactions.
Halides: Used in substitution reactions.
Major Products Formed:
Silver Nitrate: Formed during oxidation reactions.
Silver Halides: Formed during substitution reactions.
相似化合物的比较
Silver Fulminate (AgCNO): An isomer of silver cyanate, known for its explosive properties.
Sodium Cyanate (NaOCN): A similar cyanate compound used in various industrial applications.
Comparison:
Silver Cyanate vs. Silver Fulminate: While both compounds contain silver and cyanate ions, silver fulminate is highly explosive, whereas silver cyanate is relatively stable and used in different chemical reactions.
Silver Cyanate vs. Sodium Cyanate: Silver cyanate is used primarily in organic synthesis and as an oxidizing agent, whereas sodium cyanate is more commonly used in industrial applications such as the production of fertilizers.
Silver cyanate’s unique properties and versatility make it a valuable compound in various scientific and industrial fields.
属性
CAS 编号 |
3315-16-0 |
|---|---|
分子式 |
CHAgNO |
分子量 |
150.893 g/mol |
IUPAC 名称 |
cyanic acid;silver |
InChI |
InChI=1S/CHNO.Ag/c2-1-3;/h3H; |
InChI 键 |
VAQVDZZAAMAZAO-UHFFFAOYSA-N |
SMILES |
C(#N)O.[Ag] |
规范 SMILES |
C(#N)O.[Ag] |
Key on ui other cas no. |
3315-16-0 |
物理描述 |
White odorless powder; Soluble in water; [Alfa Aesar MSDS] |
Pictograms |
Irritant |
同义词 |
Cyanic Acid Silver(1+) Salt (1:1); Silver(I) Cyanate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B127198.png)


![Benzo[c]phenanthrene](/img/structure/B127203.png)

![3-Imidazol-1-yl-5,8-dimethyl-[1,2,4]triazino[5,6-b]indole](/img/structure/B127207.png)





